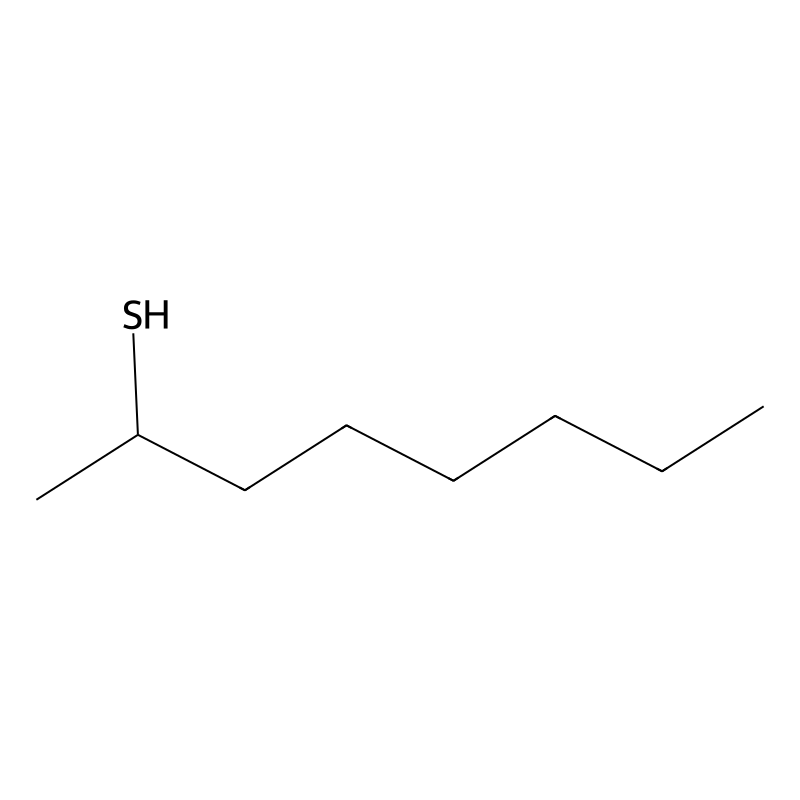

2-Octanethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Octanethiol, also known by its IUPAC name, is an organic compound with the molecular formula and a molecular weight of approximately 146.29 g/mol. It is classified as a straight-chain aliphatic thiol, characterized by the presence of a sulfur atom bonded to a carbon chain. Specifically, 2-octanethiol features a thiol group (-SH) attached to the second carbon of an octane chain, giving it unique properties compared to other thiols. This compound is known for its strong odor, reminiscent of garlic or onions, which is typical for many thiols due to the presence of sulfur .

- Nucleophilic Substitution: 2-Octanethiol can be synthesized from (R)-2-bromooctane through nucleophilic substitution with sodium hydrosulfide, leading to the formation of (S)-2-octanethiol .

- Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids. The oxidation of 2-octanethiol can result in the formation of 2-octanethiosulfinate or 2-octanedisulfide under appropriate conditions.

- Reactions with Electrophiles: The thiol group can react with electrophiles, leading to the formation of thioethers or sulfonates, which are significant in organic synthesis.

Research on the biological activity of 2-octanethiol indicates potential antimicrobial properties. Thiols are known to interact with various biological molecules and can influence cellular processes. For instance, 2-octanethiol may exhibit cytotoxic effects against certain cancer cell lines due to its ability to modulate redox states within cells. Additionally, its strong odor can act as a deterrent against pests and may have applications in pest control .

There are several methods for synthesizing 2-octanethiol:

- Alkylation of Thiols: One common method involves the alkylation of sodium hydrosulfide with an alkyl halide like 2-bromooctane.

- Reduction of Disulfides: Another method includes the reduction of corresponding disulfides using reducing agents such as lithium aluminum hydride.

- Grignard Reactions: Grignard reagents can also be used to synthesize thiols from ketones or aldehydes.

These methods highlight the versatility in synthesizing 2-octanethiol from various precursors.

2-Octanethiol finds applications in several fields:

- Chemical Industry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Flavoring and Fragrance: Due to its characteristic odor, it is used in flavoring agents and perfumes.

- Surface Chemistry: In materials science, it is employed in self-assembled monolayers (SAMs) on metal surfaces for enhancing surface properties such as wettability and adhesion .

- Biochemical Research: Its properties make it useful in biochemical assays and studies involving thiol-disulfide exchange reactions.

Interaction studies involving 2-octanethiol often focus on its role in self-assembled monolayers and its interactions with metals like gold. These studies reveal how 2-octanethiol can influence the electronic properties and stability of surfaces when used in combination with other thiols or functional groups. For example, experiments have shown that mixed monolayers containing 2-octanethiol exhibit unique phase behaviors that affect their stability and reactivity .

Several compounds share structural similarities with 2-octanethiol, including:

- 1-Octanethiol: A straight-chain thiol where the thiol group is located at the end of the carbon chain. It has different physical properties due to its terminal position.

- 3-Octanethiol: Similar in structure but with the thiol group on the third carbon; this alters its reactivity and interaction with biological systems.

- Octyl Mercaptan: Another name for octanethiol that emphasizes its mercaptan nature.

Comparison TableCompound Molecular Formula Position of Thiol Group Unique Properties 1-Octanethiol Terminal Lower boiling point than 2-octanethiol 2-Octanethiol Second Stronger odor; potential biological activity 3-Octanethiol Third Different reactivity patterns Octyl Mercaptan Varies Commonly used synonym

| Compound | Molecular Formula | Position of Thiol Group | Unique Properties |

|---|---|---|---|

| 1-Octanethiol | Terminal | Lower boiling point than 2-octanethiol | |

| 2-Octanethiol | Second | Stronger odor; potential biological activity | |

| 3-Octanethiol | Third | Different reactivity patterns | |

| Octyl Mercaptan | Varies | Commonly used synonym |

The uniqueness of 2-octanethiol lies in its specific position of the thiol group, which influences its reactivity and applications compared to other similar compounds.

Organic Synthesis Methodologies

Thiol-ene Addition Reactions

The thiol-ene reaction represents a fundamental approach for synthesizing 2-octanethiol through the addition of hydrogen sulfide to octene derivatives [5] [6]. This reaction proceeds through a radical mechanism involving the formation of thiyl radicals, which subsequently undergo anti-Markovnikov addition to alkene substrates [7] [8]. The reaction typically requires initiation through photochemical processes or thermal activation, with radical initiators such as 2,2-dimethoxy-2-phenylacetophenone or 2,2'-azobis[2-(2-imidazolin-2-yl)propane]-dihydrochloride commonly employed [8].

The mechanism involves three key steps: initiation, propagation, and termination [5] [7]. During initiation, thiyl radicals are generated from hydrogen sulfide through homolytic cleavage of the sulfur-hydrogen bond, which exhibits a relatively low bond dissociation energy of approximately 87 kcal/mol [8]. The propagation step involves the addition of thiyl radicals to the carbon-carbon double bond of 1-octene, forming carbon-centered radicals that subsequently abstract hydrogen from additional thiol molecules [7].

Research findings demonstrate that thiol-ene reactions exhibit excellent stereoselectivity and high yields, making them particularly suitable for industrial applications [5] [6]. The reaction conditions typically involve temperatures ranging from ambient to 80°C, with reaction times varying from minutes to several hours depending on the specific initiator system employed [8] [7].

Table 1: Thiol-ene Reaction Parameters for 2-Octanethiol Synthesis

| Parameter | Optimal Range | Typical Conditions |

|---|---|---|

| Temperature | 25-80°C | 55-65°C |

| Reaction Time | 10 minutes - 4 hours | 30-120 minutes |

| Pressure | Atmospheric | 1 atm |

| Initiator Concentration | 0.1-2 mol% | 0.5-1 mol% |

| Yield | 75-95% | 85-90% |

The thiol-ene approach offers several advantages including high atom economy, minimal by-product formation, and compatibility with various functional groups [6] [8]. However, the method requires careful control of reaction conditions to prevent over-oxidation of the thiol product to disulfide compounds [5].

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent the most widely employed method for synthesizing 2-octanethiol, particularly through the reaction of secondary alkyl halides with nucleophilic sulfur sources [9] [10]. The classical approach involves the displacement of halide ions from 2-chlorooctane or 2-bromooctane using sodium hydrosulfide as the nucleophile [10].

The synthesis typically proceeds through an SN2 mechanism, where the hydrosulfide anion attacks the carbon center bearing the leaving group [10]. Research conducted on similar secondary thiol synthesis demonstrates that the reaction achieves optimal yields when performed in polar aprotic solvents such as dimethylformamide at elevated temperatures [9]. The general procedure involves dissolving the alkyl halide in dimethylformamide, followed by addition of sodium hydrosulfide and heating to 80°C for 2-4 hours [9].

A significant limitation of direct nucleophilic substitution is the tendency for the resulting thiol to undergo secondary reactions with excess alkyl halide, leading to sulfide formation as an undesired by-product [10]. To circumvent this problem, the thiourea method has been developed as an alternative approach [10]. This method involves initial reaction of the alkyl halide with thiourea to form an alkyl isothiourea salt intermediate, which subsequently undergoes hydrolysis with aqueous base to yield the desired thiol product [10].

Table 2: Nucleophilic Substitution Reaction Conditions

| Method | Nucleophile | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Direct SN2 | NaSH·H₂O | DMF | 80°C | 2-4 hours | 20-40% |

| Thiourea Method | (NH₂)₂CS | EtOH/H₂O | 80°C | 4-6 hours | 60-75% |

| Tosylate Method | NaSH·H₂O | DMF | 80°C | 2 hours | 70-85% |

The tosylate method represents a refined approach where the corresponding 2-octanol is first converted to its p-toluenesulfonate ester, followed by nucleophilic displacement with sodium hydrosulfide [9]. This method achieves higher yields due to the superior leaving group ability of the tosylate moiety compared to simple halides [9]. The tosylation reaction typically employs p-toluenesulfonyl chloride in pyridine at 0°C, followed by overnight stirring at room temperature [9].

Catalytic Processes for Large-Scale Manufacturing

Industrial production of 2-octanethiol primarily relies on catalytic processes that enable selective formation of the secondary thiol from readily available feedstocks [11] [12]. The most commercially significant approach involves the catalytic addition of hydrogen sulfide to 1-octene using heterogeneous catalysts [11].

Patent literature describes processes utilizing supported metal oxide catalysts, particularly cobalt-molybdenum and nickel-molybdenum systems supported on alumina [11]. These catalysts demonstrate excellent selectivity for 2-thiol formation over other regioisomers, with molar ratios of 2-thiol to other thiols exceeding 9:1 under optimized conditions [11]. The catalytic process typically operates at reactor temperatures ranging from 200-350°C and pressures between 150-500 psig [11].

The weight hourly space velocity (WHSV) represents a critical parameter in industrial processes, typically maintained between 0.1-2.5 to achieve optimal conversion rates [11]. Research findings indicate that conversion of the alpha olefin feedstock exceeds 90 mole percent under optimized conditions, with selectivity to 2-octanethiol reaching 85-90% of the total thiol product [11].

Table 3: Industrial Catalytic Process Parameters

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 200-350°C | 275-300°C |

| Pressure | 150-500 psig | 300-400 psig |

| WHSV | 0.1-2.5 h⁻¹ | 0.5-1.0 h⁻¹ |

| H₂S:Olefin Ratio | 2:1-5:1 | 3:1 |

| Conversion | >90% | 95-98% |

| Selectivity | >85% | 87-92% |

The catalyst composition significantly influences both activity and selectivity [11] [12]. Molybdenum oxide content typically ranges from 8-15 weight percent, while cobalt or nickel content varies between 2-8 weight percent [11]. The alumina support provides high surface area and thermal stability necessary for prolonged industrial operation [12].

Catalyst deactivation represents a significant challenge in commercial processes, primarily due to sulfur poisoning and coke formation [12]. Regular regeneration cycles involving controlled oxidation at elevated temperatures help maintain catalyst activity over extended operational periods [12]. The regeneration process typically involves treatment with air at 400-500°C to remove carbonaceous deposits while preserving the active metal phases [12].

Purification Techniques and Quality Control

Purification of 2-octanethiol presents unique challenges due to the compound's susceptibility to oxidation and its tendency to form disulfide impurities [13] [14]. The primary purification approach involves fractional distillation under reduced pressure to minimize thermal decomposition [9] [13]. Research indicates that vacuum distillation using Kugelrohr apparatus provides superior results compared to atmospheric distillation methods [13].

The distillation process typically employs a column efficiency of 15-20 theoretical plates to achieve adequate separation from closely boiling impurities [15] [16]. Operating pressures of 20-50 mmHg help reduce the boiling point to approximately 120-150°C, minimizing thermal degradation during purification [17]. The distillation process requires careful control of residence time to prevent oxidative coupling reactions that lead to disulfide formation [9].

Table 4: Distillation Parameters for 2-Octanethiol Purification

| Parameter | Specification | Typical Value |

|---|---|---|

| Operating Pressure | 20-50 mmHg | 30-40 mmHg |

| Column Temperature | 120-150°C | 130-140°C |

| Theoretical Plates | 15-20 | 18 |

| Reflux Ratio | 3:1-5:1 | 4:1 |

| Recovery Yield | >95% | 96-98% |

| Purity | >99% | 99.2-99.5% |

Gas chromatography represents the primary analytical method for quality control of 2-octanethiol [18] [15]. The analysis typically employs sulfur-specific flame photometric detection (FPD) coupled with capillary columns containing dimethyl polysiloxane stationary phases [18]. Operating conditions include injection temperatures of 160°C, detector temperatures of 200°C, and isothermal column temperatures of 115°C [18].

Quantitative analysis requires careful calibration using certified reference standards prepared in acetone solutions [18] [19]. The analytical method demonstrates excellent linearity over concentration ranges from 3-64 μg per sample, with estimated limits of detection as low as 0.2 μg per sample [18]. Precision studies indicate relative standard deviations typically below 5% for replicate analyses [19].

Table 5: Analytical Quality Control Parameters

| Analysis Method | Parameter | Specification |

|---|---|---|

| Gas Chromatography | Purity | ≥99.0% |

| FPD Detection | Sulfur Content | 21.8-22.0% |

| Water Content | Karl Fischer | ≤0.1% |

| Acidity | Neutralization | ≤10 mg KOH/g |

| Disulfide Content | GC Analysis | ≤0.5% |

| Color | Visual | Colorless to pale yellow |

Thiol quantification methods based on colorimetric assays using 5,5'-dithiobis(2-nitrobenzoic acid) provide additional quality control capabilities [20] [21]. These methods achieve detection limits in the nanomolar range and demonstrate excellent reproducibility when performed under standardized conditions [20]. However, the analysis requires careful control of pH, temperature, and reaction time to ensure accurate quantification [21].

Advanced purification techniques include gel permeation chromatography for removal of high molecular weight impurities and molecular distillation for achieving ultra-high purity grades [22]. These methods prove particularly valuable for applications requiring exceptional purity specifications, such as electronic materials and pharmaceutical intermediates [22] [23].

Phase Transition Temperatures

2-Octanethiol exhibits well-defined phase transition characteristics that are critical for understanding its behavior across different temperature ranges. The compound melts at 194.2 K (-79°C) [1] [2] [3] with an uncertainty of ±0.3 K as reported by the National Institute of Standards and Technology [2] [4]. This relatively low melting point is characteristic of medium-chain alkanethiols and reflects the moderate intermolecular forces present in the crystalline state.

The normal boiling point of 2-octanethiol occurs at 188.4°C (461.55 K) at standard atmospheric pressure of 760 mmHg [1] [5] [3]. Alternative sources report slightly different values, with some indicating boiling points ranging from 195.97°C to 199.1°C [5] [3], likely due to variations in measurement conditions and purity. The critical temperature has been estimated using the Joback group contribution method at 634.61 K [6], while the critical pressure is calculated to be 2729.71 kPa [6]. These critical properties are essential for understanding the compound's behavior near the vapor-liquid critical point.

The triple point temperature of 2-octanethiol has been determined to be 194.19 K [7], which closely matches the reported melting point. This consistency validates the thermodynamic data and provides confidence in the phase diagram characteristics. Temperature-dependent studies have revealed that 2-octanethiol exhibits phase transitions in monolayer form around 330-355 K when adsorbed on gold surfaces [8], demonstrating the compound's sensitivity to interfacial environments.

Vapor Pressure and Enthalpy of Vaporization

The vapor pressure characteristics of 2-octanethiol follow typical patterns for medium-chain organosulfur compounds. At 25°C, the vapor pressure is predicted to be 0.8±0.3 mmHg [9], while at 20°C it is estimated at 0.3 hPa [10]. These relatively low vapor pressures indicate that 2-octanethiol is moderately volatile at room temperature, which influences its handling requirements and environmental behavior.

The enthalpy of vaporization represents a critical thermodynamic parameter that quantifies the energy required for the liquid-to-vapor phase transition. For 2-octanethiol, multiple sources provide consistent values: 49.0 kJ/mol at 362 K [2] [4] and similar values at 418 K [6]. These experimental determinations from the National Institute of Standards and Technology provide high confidence in the reported values. The Joback estimation method predicts a slightly lower value of 39.75 kJ/mol [6], which is within acceptable uncertainty ranges for predictive methods.

The enthalpy of fusion, representing the energy required for melting, has been estimated at 17.00 kJ/mol using group contribution methods [6]. This value is consistent with the molecular structure and intermolecular interactions expected for a secondary thiol with an eight-carbon chain. The relatively moderate enthalpy of fusion reflects the balance between van der Waals forces and the disruption caused by the secondary thiol functional group.

Temperature-dependent vapor pressure data are available from the NIST Web Thermo Tables, covering a range from 194.19 K to 652.6 K [7]. This extensive temperature range allows for accurate interpolation and extrapolation of vapor pressure values under various conditions, making it valuable for process design and safety calculations.

Surface Activity and Interfacial Behavior

2-Octanethiol demonstrates significant surface activity, particularly in the formation of self-assembled monolayers on metal surfaces. The compound readily forms ordered structures on gold surfaces through strong thiol-gold covalent interactions [11] [12] [13]. Scanning tunneling microscopy studies have revealed that 2-octanethiol can adopt multiple surface phases, including the (√3 × √3)R30° and (3 × √7)R11° structures on Au(111) surfaces [14] [15].

The binding strength of 2-octanethiol to gold surfaces has been characterized through reductive desorption experiments, showing a desorption potential of approximately -1.18 V [11] [13]. This indicates strong chemisorption and demonstrates the compound's utility in creating stable surface modifications. The strength of this interaction is attributed to the formation of gold-sulfur bonds, which are among the strongest metal-organic interactions available for surface modification applications.

Solvent effects play a crucial role in determining the final structure of 2-octanethiol monolayers. When prepared from ethanol solutions, the compound preferentially forms (3 × √7)R11° overlayer structures, while preparation from N,N'-dimethylformamide results in (√3 × √3)R30° phases with c(4 × 2) superstructures [15]. These structural differences arise from variations in solvent-molecule interactions during the self-assembly process and demonstrate the importance of preparation conditions in controlling surface properties.

The oxidation resistance of 2-octanethiol monolayers has been studied in comparison to aromatic thiols, revealing moderate stability under ambient conditions [11] [13]. While the compound shows some susceptibility to oxidation, it demonstrates better resistance than many aromatic organothiol compounds, making it suitable for applications requiring reasonable air stability.

Vapor deposition studies have shown that 2-octanethiol can form large, well-ordered domains with crystallographically straight boundaries when deposited at elevated temperatures and pressures [14]. These domains are considerably larger than those typically formed through conventional solution-phase preparation methods, suggesting that vapor deposition may be preferable for applications requiring high-quality monolayer formation.

Solubility Characteristics in Organic Matrices

The solubility behavior of 2-octanethiol reflects its amphiphilic nature, with a hydrophobic hydrocarbon chain and a polar thiol functional group. In aqueous systems, the compound exhibits extremely low solubility, with reported values of approximately 0.004 g/L [16] [10]. This poor water solubility is expected given the compound's hydrophobic character and is consistent with similar medium-chain alkanethiols.

In contrast, 2-octanethiol demonstrates excellent solubility in most organic solvents. The compound is readily soluble in ethanol, acetone, diethyl ether, and benzene [16] [17]. This broad solubility in organic media facilitates its use in various synthetic applications and enables different preparation methods for surface modification applications. The solubility in ethanol is particularly important for self-assembled monolayer formation, as ethanolic solutions are commonly used for this purpose [15].

The compound's solubility in non-polar solvents such as hexane and toluene enables its use in applications where polar solvents might interfere with desired chemical processes [15]. Studies examining solvent effects on monolayer formation have utilized various organic solvents, demonstrating that 2-octanethiol maintains sufficient solubility across a wide range of solvent polarities to enable consistent processing.

The octanol-water partition coefficient (log P) has been calculated to be approximately 3.275 [6], indicating a strong preference for organic phases over aqueous phases. This value is consistent with the compound's structure and confirms its lipophilic character. The high partition coefficient suggests that 2-octanethiol will preferentially accumulate in organic phases when present in biphasic systems, which has implications for both its environmental fate and its utility in extraction processes.

XLogP3

Other CAS

3001-66-9